tert-butyl N-[3-(hydroxymethyl)oxan-3-yl]carbamate
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Overview
Description
tert-butyl N-[3-(hydroxymethyl)oxan-3-yl]carbamate: is a chemical compound with the molecular formula C10H19NO4. It is a derivative of carbamic acid and features a tert-butyl group attached to a carbamate moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(hydroxymethyl)oxan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxan-3-yl derivative. One common method includes the use of tert-butyl chloroformate and 3-(hydroxymethyl)oxan-3-ylamine under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[3-(hydroxymethyl)oxan-3-yl]carbamate can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-butyl N-[3-(hydroxymethyl)oxan-3-yl]carbamate is used as a protecting group in organic synthesis. Its stability under various reaction conditions makes it valuable for protecting amine groups during multi-step synthesis .
Biology and Medicine: In biological research, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. Its ability to form stable carbamate linkages is exploited in drug design and development .
Industry: In the industrial sector, it is used in the production of polymers and resins. Its reactivity and stability make it suitable for use in coatings and adhesives .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(hydroxymethyl)oxan-3-yl]carbamate involves its ability to form stable carbamate linkages. These linkages can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The compound’s reactivity is primarily due to the presence of the carbamate group, which can undergo nucleophilic attack and form covalent bonds with target molecules .
Comparison with Similar Compounds
- tert-butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate
- tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate
- tert-butyl N-[3-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate
Uniqueness: tert-butyl N-[3-(hydroxymethyl)oxan-3-yl]carbamate is unique due to its specific oxan-3-yl structure, which imparts distinct reactivity and stability compared to other similar compounds. This structural uniqueness makes it particularly valuable in specific synthetic applications and research contexts .
Properties
CAS No. |
1779355-50-8 |
---|---|
Molecular Formula |
C11H21NO4 |
Molecular Weight |
231.3 |
Purity |
95 |
Origin of Product |
United States |
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